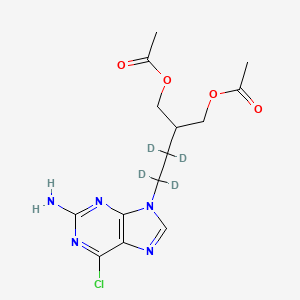

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 involves multiple steps. One common method starts with 1,3-dichloro-2-propanol, which is reacted with potassium acetate and ammonium chloride in dimethylformamide (DMF) at 110°C for 10 hours . The resulting product is then treated with triethylamine hydrobromide at 70-80°C for 5-6 hours to yield 1,3-diacetoxy-2-bromopropane . This intermediate is further reacted with 2-amino-6-chloropurine to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydroxide in water at 50°C.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amino derivatives.

Applications De Recherche Scientifique

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its antiviral properties and its role in inhibiting viral DNA replication.

Industry: Utilized in the large-scale production of antiviral medications.

Mécanisme D'action

The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis. By incorporating into the viral DNA, it causes chain termination, thereby preventing the virus from replicating .

Comparaison Avec Des Composés Similaires

Similar Compounds

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and genital herpes.

Penciclovir: An antiviral drug used to treat herpes simplex virus infections.

Uniqueness

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .

Activité Biologique

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4, commonly referred to as an impurity of Famciclovir, is a purine derivative with notable biological activity, particularly in antiviral applications. Famciclovir itself is a prodrug that converts into the active form, penciclovir, which is effective against herpes viruses. The study of its impurities, such as this compound, is crucial for understanding its pharmacological profile and potential therapeutic effects.

- Chemical Formula : C14H18ClN5O4

- Molecular Weight : 355.78 g/mol

- CAS Number : 97845-60-8

The biological activity of this compound is primarily linked to its role as an antiviral agent. It acts by inhibiting viral DNA synthesis. The compound's structure allows it to mimic natural nucleosides, thereby interfering with the replication of viral genomes.

Biological Activity and Case Studies

-

Antiviral Activity :

- Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties against herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

- A study demonstrated that the compound could effectively reduce viral load in infected cells, showcasing its potential as an antiviral agent.

- Pharmacokinetics :

- Toxicology Studies :

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| CAS Number | 97845-60-8 |

| Molecular Weight | 355.78 g/mol |

| Antiviral Efficacy | Effective against HSV and VZV |

| Cytotoxicity | Present at high concentrations |

| Absorption Rate | High |

| Metabolite Activity | Active metabolites contribute to efficacy |

Propriétés

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSHSVVYGZKAV-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=C1N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661768 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-81-3 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.